2-Iodyl-5-(trimethylazaniumyl)benzoate
Description
2-Iodyl-5-(trimethylazaniumyl)benzoate is a structurally complex benzoate derivative featuring an iodyl (IO₂⁺) group at the 2-position and a trimethylazaniumyl (N⁺(CH₃)₃) group at the 5-position of the benzene ring. Applications may span organic synthesis (as an oxidizing agent) or polymer chemistry (as a co-initiator in resin systems), leveraging its dual functional groups .
Properties
IUPAC Name |
2-iodyl-5-(trimethylazaniumyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO4/c1-12(2,3)7-4-5-9(11(15)16)8(6-7)10(13)14/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUZXZNNDSZNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC(=C(C=C1)I(=O)=O)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Other Iodinated Benzoates
Diphenyliodonium Hexafluorophosphate (DPI): DPI, a diaryliodonium salt, is widely used as a photoinitiator in resins. Unlike 2-Iodyl-5-(trimethylazaniumyl)benzoate, DPI lacks a quaternary ammonium group, reducing its solubility in polar matrices. However, both compounds exhibit oxidizing behavior: DPI accelerates polymerization in resin systems containing amines like 2-(dimethylamino) ethyl methacrylate, while the iodyl group in the target compound may act as a standalone oxidizer .
| Property | This compound | DPI |
|---|---|---|
| Oxidizing Strength | High (IO₂⁺) | Moderate (I⁺) |
| Solubility | High (due to N⁺(CH₃)₃) | Low (non-polar solvents) |
| Role in Resins | Potential co-initiator/oxidizer | Photoinitiator |
Comparison with Quaternary Ammonium-Substituted Benzoates
Ethyl 4-(Dimethylamino) Benzoate (EDAB): EDAB, a tertiary amine-containing benzoate, is a co-initiator in resin cements. The trimethylazaniumyl group in the target compound confers permanent positive charge, unlike EDAB’s pH-dependent amine. This difference impacts reactivity: EDAB achieves a higher degree of conversion (DC) in resins (68–72%) compared to methacrylate-based amines, but the target compound’s fixed charge may enhance compatibility with anionic matrices .
Comparison with Alkyl Benzoates
Methyl Benzoate and Ethyl Benzoate: Simple alkyl benzoates are used in cosmetics and pharmaceuticals due to low toxicity (e.g., methyl benzoate rat oral LD₅₀ = 1.4 g/kg ). The iodyl and ammonium groups in the target compound likely increase toxicity and reactivity. For instance, the iodyl group may introduce oxidative stress risks, while alkyl benzoates are generally non-reactive .
| Property | This compound | Methyl Benzoate |
|---|---|---|
| Toxicity (Oral LD₅₀) | Expected higher | 1.4 g/kg (rat) |
| Application | Industrial/chemical synthesis | Cosmetics, flavoring |
| Oxidative Potential | High | None |
Research Findings and Theoretical Implications
- Reactivity in Resin Systems: The trimethylazaniumyl group may improve resin compatibility compared to EDAB, while the iodyl group could reduce reliance on external initiators like DPI .
- Toxicity Profile: The compound’s iodinated structure may necessitate stringent handling protocols, contrasting with the GRAS (Generally Recognized As Safe) status of alkyl benzoates .
- Synthetic Challenges: Incorporating both iodyl and quaternary ammonium groups requires precise stoichiometry, akin to the multi-step syntheses described for thiourea derivatives .
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